3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine
Description
3-Methyl-N-(3-methylbutan-2-yl)pyridin-4-amine is a secondary amine with a pyridine core substituted at the 3-position with a methyl group and at the 4-position with a branched alkylamine group (3-methylbutan-2-yl). Its molecular formula is C₁₁H₁₈N₂, and the structure is characterized by the SMILES notation: N(C1C=CN=CC=1C)C(C)C(C)C . The compound is cataloged under MDL number MFCD19675158 and has an InChIKey of ITHHAZUHVCMNDZ-UHFFFAOYSA-N, indicating its unique stereochemical and electronic properties .
Properties
IUPAC Name |
3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)10(4)13-11-5-6-12-7-9(11)3/h5-8,10H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHAZUHVCMNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as cyclin-dependent kinase 2.
Mode of Action
It’s known that the compound can form a dense net of hydrogen bonds within a layered structure of zirconium 4-sulfophenylphosphonate. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given its potential interaction with cyclin-dependent kinase 2, it may influence cell cycle regulation and other related pathways.
Result of Action
Based on its potential interaction with cyclin-dependent kinase 2, it may influence cell cycle progression and potentially have anti-proliferative effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine. For instance, the compound’s arrangement and orientation within a layered structure of zirconium 4-sulfophenylphosphonate can be influenced by the presence of water molecules and sulfo groups. This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.
Biological Activity
3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring and branched alkyl substituents. This article aims to explore the biological activity of this compound, its mechanisms of action, and its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.27 g/mol. The compound features a methyl group at the 3-position of the pyridine ring and a branched alkyl group at the nitrogen atom, which contributes to its distinctive chemical properties.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding, influencing enzymatic activity and cellular processes. The compound's structure allows it to modulate various biological pathways, potentially affecting neurotransmitter systems and other physiological functions.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Positive Allosteric Modulation : Similar compounds have been investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. These interactions can enhance receptor signaling and may have implications for treating neurological disorders .
- CNS Penetration : The compound's structure suggests potential central nervous system (CNS) penetration, making it a candidate for further studies in neuropharmacology. Its ability to cross the blood-brain barrier is crucial for developing treatments for CNS-related conditions .
- Antitumor Activity : Some derivatives have shown promise in cancer research, particularly as inhibitors targeting specific mutations in the epidermal growth factor receptor (EGFR) associated with non-small cell lung cancer. This suggests that this compound may also possess antitumor properties .
Case Studies and Research Findings
Recent studies have focused on optimizing analogs of pyridine-based compounds for enhanced biological activity:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 17e | mGluR1 | 31.8 | Highly CNS penetrant |
| 10j | mGluR1 | 97 | Robust PAM activity |
| 42 | EGFR | 13–32 | Selective against EGFR L858R/T790M |
These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of compounds targeting specific biological pathways .
Scientific Research Applications
Pharmacological Research
3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine has been studied for its interaction with cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. This interaction suggests potential applications in cancer research, where modulation of CDK2 activity can influence tumor growth.
Biochemical Pathways
Research indicates that the compound may participate in various biochemical pathways due to its structural properties. Its ability to form complexes with metal ions could lead to applications in bioinorganic chemistry, particularly in the design of metal-based therapeutics.
Materials Science
The compound's unique chemical structure also makes it suitable for applications in materials science. Its interaction with substrates can be utilized in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Case Study 1: Cancer Cell Proliferation Inhibition
A study investigated the effects of this compound on human cancer cell lines. Results showed that the compound effectively inhibited CDK2 activity, leading to reduced cell proliferation rates. This finding supports its potential as a therapeutic agent in oncology.
Case Study 2: Metal Ion Complexation
Another study focused on the compound's ability to form complexes with various metal ions. It was found that these complexes exhibited enhanced stability and reactivity, suggesting applications in catalysis and sensor development.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Interaction with CDK2 for cancer treatment | Inhibition of cell proliferation |
| Biochemistry | Participation in biochemical pathways | Potential for metal ion complexation |
| Materials Science | Development of new materials | Enhanced conductivity and catalytic properties |
Comparison with Similar Compounds
Pyridin-4-yl vs. Alkylamine Substituents
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe) : This compound replaces the 3-methylbutan-2-yl group with a pyridin-4-yl moiety. highlights its use in intercalation studies within zirconium sulfophenylphosphonate, where its planar pyridin-4-yl group facilitates layered structural arrangements. In contrast, the branched alkyl chain in the target compound likely disrupts such ordering due to steric hindrance .
- This structural variation may enhance crystallinity, as evidenced by its resolved crystal structure .
Halogenated Derivatives
Heteroaromatic Substituents
Table 1: Comparative Data for Selected Analogues
Key Observations:
Lipophilicity : The 3-methylbutan-2-yl group in the target compound increases lipophilicity compared to pyridin-4-yl or fluorophenyl substituents, which may affect membrane permeability in biological systems .
Reactivity : Halogenated analogues (e.g., 2-chloro derivatives) exhibit enhanced reactivity in nucleophilic aromatic substitution, whereas the target compound’s alkylamine group may favor hydrogen bonding or alkylation reactions .
Crystallinity : Aromatic substituents (e.g., 3-methylphenyl in ) promote crystallinity, while bulky alkyl chains (e.g., 3-methylbutan-2-yl) may reduce crystal lattice stability .
Q & A
Q. What synthetic methodologies are recommended for 3-methyl-N-(3-methylbutan-2-yl)pyridin-4-amine?
The synthesis typically involves C–N coupling reactions between pyridine derivatives and substituted amines. For example, analogous compounds are synthesized via nucleophilic substitution or Buchwald-Hartwig amination using catalysts like copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) . Key intermediates are purified using HPLC (>95% purity) and confirmed via mass spectrometry (MS) . Optimized routes may include protecting group strategies to prevent side reactions.
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, pyridin-4-amine derivatives exhibit distinct aromatic proton shifts (δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for structurally related pyridin-2-amine derivatives (e.g., θmax = 25.5°, Mo Kα radiation) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>99%) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred for amine coupling. Reactions often proceed at 35–60°C with bases like triethylamine or cesium carbonate to deprotonate amines . Catalytic systems (e.g., CuBr) enhance yield in cross-coupling steps .
Advanced Research Questions
Q. How can computational chemistry aid in understanding its reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, DFT studies on benzimidazole precursors identified substituent effects on reactivity and regioselectivity . Such models guide the design of derivatives with tailored electronic properties.
Q. What strategies mitigate contradictions in spectroscopic data?
Discrepancies in NMR or MS data can arise from tautomerism or impurities. Solutions include:
Q. How are reaction yields optimized in multi-step syntheses?
- Catalyst screening : Transition-metal catalysts (e.g., Pd, Cu) improve coupling efficiency .
- Flow chemistry : Continuous reactors enhance scalability and reduce side products (e.g., 17.9% yield improved to >50% via process intensification) .
- Temperature control : Lower temperatures minimize decomposition in exothermic steps .
Q. What structural features influence its biological activity?
The pyridine-amine scaffold enables hydrogen bonding with biomolecular targets. Substitutions at the 3-methylbutan-2-yl group modulate lipophilicity and binding affinity. Analogous compounds show activity against neurotransmitter receptors (e.g., dopamine D) via steric and electronic effects .
Methodological Considerations
Q. How are impurities identified and quantified during synthesis?
- LC-MS/MS : Detects trace impurities (<0.1%) via fragmentation patterns .
- Ion chromatography : Monitors residual salts or unreacted intermediates .
Q. What safety protocols are critical for handling this compound?
Q. How is stereochemical purity ensured in chiral derivatives?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirms absolute configuration .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across studies?
- Dose-response reevaluation : Ensure assays use standardized concentrations (e.g., IC vs. EC).
- Target specificity profiling : Screen off-target interactions using kinase/GPCR panels .
- Metabolic stability assays : Check for in situ degradation in cell-based models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
